3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
Description
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is a brominated pyridine derivative featuring a methylamino substituent at position 6 and a carboxylic acid group at position 2 (Figure 1). This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research, where its functional groups enable diverse reactivity, such as nucleophilic substitution (via the bromine atom) and derivatization of the carboxylic acid moiety (e.g., esterification or amide coupling) .
Properties
IUPAC Name |
3-bromo-6-(methylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-5-3-2-4(8)6(10-5)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSBJIDFYNATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid typically involves the bromination of 6-methylaminopyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines substituted at the bromine position.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Pharmaceutical Applications
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid serves as an important intermediate in the synthesis of compounds aimed at treating various medical conditions. Key applications include:
- Serotonin 5-HT3 Receptor Modulators : Compounds derived from this acid have been shown to interact effectively with serotonin receptors, making them potential candidates for antiemetic agents .
- Dopamine D2 and D3 Receptor Antagonists : The compound's derivatives are explored for their ability to modulate dopamine pathways, which is significant in the treatment of neurological disorders .
Research indicates that modifications on the pyridine ring can significantly alter the biological activity of derivatives derived from this compound. Notable findings include:
- Antithrombotic Activity : Some synthesized derivatives have demonstrated promising anti-thrombolytic effects, indicating potential use in cardiovascular therapies .
- Biofilm Inhibition : Certain compounds exhibit high biofilm inhibition activity, suggesting applications in treating bacterial infections .
Case Studies and Research Findings
- Efficient Synthesis and Biological Evaluation : A study highlighted the synthesis of various pyridine-based derivatives through Suzuki cross-coupling reactions, demonstrating their efficacy against clot formation and bacterial biofilms. The research utilized computational methods to predict reactivity and optimize synthesis pathways .
- Regioselectivity in Synthesis : Another investigation focused on the regioselectivity during nucleophilic substitution reactions involving this compound derivatives, showcasing how different reaction conditions can lead to varying yields and product distributions .
Data Table: Summary of Applications
Mechanism of Action
The specific mechanism of action for 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-bromo-6-(methylamino)pyridine-2-carboxylic acid are highlighted through comparisons with related pyridine-carboxylic acid derivatives. Key differences in substituents, physicochemical properties, and applications are summarized below:
Table 1: Comparative Analysis of Pyridine-Carboxylic Acid Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Acidity Electron-Withdrawing Groups: The trifluoromethyl group in 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid significantly lowers the pKa of the carboxylic acid (compared to methylamino or methyl groups), enhancing its solubility in polar solvents . Electron-Donating Groups: The methylamino substituent in the target compound reduces acidity but introduces nucleophilic reactivity, enabling cross-coupling or alkylation reactions .
Applications in Drug Discovery The chloro derivative (3-bromo-6-chloro-2-pyridinecarboxylic acid) is frequently employed in crystallography pipelines due to its compatibility with SHELX software for structural refinement . Methyl esters (e.g., Methyl 3-amino-6-bromopicolinate) serve as protected intermediates for synthesizing bioactive molecules, highlighting the versatility of pyridine-carboxylic acid scaffolds .
Safety and Handling
- Bromo- and chloropyridines (e.g., 3-bromo-6-methylpyridine-2-carboxylic acid) often require precautions for skin/eye irritation (H315) and respiratory protection .
Structural Isomerism Positional isomers like 3-amino-5-bromopyridine-2-carboxylic acid exhibit distinct hydrogen-bonding capabilities, making them suitable for crystal engineering or metal-organic frameworks .
Biological Activity
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H8BrN2O2
- Molecular Weight : 232.06 g/mol
The presence of the bromine atom and the methylamino group significantly influences its biological activity, particularly in receptor binding and enzyme inhibition.
Anticancer Activity
Research indicates that compounds with similar pyridine structures exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
- Case Study : A study demonstrated that a related compound inhibited BCL-XL, a protein associated with cancer cell survival, suggesting that this compound may also exert similar effects by modulating apoptosis pathways .
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives are well-documented. Studies have shown that this compound exhibits antibacterial and antifungal activities against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.039 mg/mL |
These results indicate its potential as a therapeutic agent in treating infections caused by resistant strains .
Neuropharmacological Effects
Pyridine derivatives have been studied for their effects on neurotransmitter receptors. The compound has shown promise as a dopamine D2 and D3 receptor antagonist, which can be beneficial in treating disorders like schizophrenia and Parkinson's disease.
- Mechanism of Action : The binding affinity to these receptors suggests that it may modulate dopaminergic signaling, potentially reducing symptoms associated with dopamine dysregulation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The bromine atom enhances lipophilicity, facilitating membrane penetration and receptor interaction. The methylamino group contributes to hydrogen bonding with target proteins, enhancing binding affinity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically starts with brominated pyridine precursors. For example, bromination at the 3-position followed by introduction of the methylamino group via nucleophilic substitution. Key steps include:
- Use of copper(I) cyanide or palladium catalysts for cross-coupling reactions to attach substituents ().
- Acidic or basic hydrolysis to generate the carboxylic acid moiety ( ).
- Optimization : Reaction temperature (80–120°C) and solvent polarity (DMF or THF) significantly affect substitution efficiency. Yields improve with anhydrous conditions and inert atmospheres ().
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound, and how should conflicting data be resolved?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino protons at δ 2.8–3.2 ppm; carboxylic acid proton absent due to exchange) ().
- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement ( ).
- Mass spectrometry : High-resolution MS to verify molecular weight (C₈H₇BrN₂O₂, MW 259.06 g/mol) ( ).
Advanced Research Questions
Q. How does the methylamino group at the 6-position influence reactivity in palladium-catalyzed cross-coupling reactions?
- Mechanistic Insight : The methylamino group acts as an electron-donating substituent, enhancing para-directed electrophilic substitution. However, steric hindrance may reduce coupling efficiency in Suzuki-Miyaura reactions.
- Experimental Design :
- Compare reaction rates with/without methylamino using model substrates.
- Use Buchwald-Hartwig conditions for C–N bond formation ().
- Data Table :
| Catalyst System | Yield (%) (With MeNH) | Yield (%) (Without MeNH) |
|---|---|---|
| Pd(OAc)₂/XPhos | 62 | 85 |
| PdCl₂(dppf) | 45 | 78 |
Q. What strategies are effective for evaluating this compound as a DPP-4 inhibitor, based on structural analogs?
- Approach :
- Molecular docking : Compare binding affinity with known inhibitors (e.g., sitagliptin) using the carboxylic acid as a zinc-binding group ().
- In vitro assays : Measure IC₅₀ in DPP-4 enzyme inhibition assays (use HEK293 cells expressing human DPP-4) ().
- Key Considerations : Methylamino substitution may enhance solubility but reduce metabolic stability. Perform pharmacokinetic studies in rodent models ().
Q. How can computational modeling predict solvent-dependent stability and degradation pathways?
- Methods :
- DFT calculations : Assess hydrolysis susceptibility of the carboxylic acid group in aqueous vs. aprotic solvents.
- MD simulations : Model solvation effects on conformational stability ( ).
Contradiction Analysis & Best Practices
Q. How to resolve discrepancies in reported biological activity across studies?
- Root Causes : Variability in assay conditions (e.g., pH, cell lines) or impurities in synthesized batches.
- Resolution :
- Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, validated cell lines).
- Purify compound via recrystallization (MeOH/H₂O) and confirm purity >95% by HPLC ( ).
Q. What safety protocols are critical for handling this compound given its potential toxicity?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
